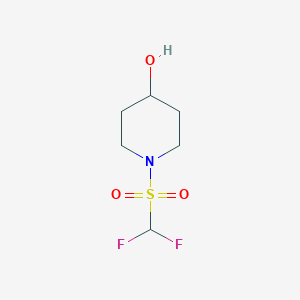

1-(Difluoromethylsulfonyl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO3S |

|---|---|

Molecular Weight |

215.22 g/mol |

IUPAC Name |

1-(difluoromethylsulfonyl)piperidin-4-ol |

InChI |

InChI=1S/C6H11F2NO3S/c7-6(8)13(11,12)9-3-1-5(10)2-4-9/h5-6,10H,1-4H2 |

InChI Key |

NQHNUNRDSAZGKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethylsulfonyl Piperidin 4 Ol and Its Analogs

Foundational Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted piperidines, such as 1-(difluoromethylsulfonyl)piperidin-4-ol and its analogs, is a topic of significant interest in synthetic organic chemistry. Methodologies for constructing this key heterocyclic system can be broadly categorized into two main approaches: the modification of pre-existing ring systems, primarily through the reduction of pyridine (B92270) derivatives, and the de novo construction of the ring via intramolecular cyclization reactions.

Hydrogenation-Based Routes to Piperidine Scaffolds

One of the most direct and widely employed strategies for the synthesis of piperidines is the hydrogenation of corresponding pyridine precursors. This approach is attractive due to the commercial availability of a wide variety of substituted pyridines. However, the aromaticity of the pyridine ring presents a significant stability challenge, often requiring harsh reaction conditions or specific activation strategies to achieve efficient reduction. dicp.ac.cngoogle.com

Catalytic hydrogenation stands as a cornerstone for the synthesis of piperidine rings from pyridine derivatives. This process typically involves the use of transition metal catalysts, such as rhodium, ruthenium, palladium, and nickel, under a hydrogen atmosphere. rsc.orgacs.orgdtic.mil The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

For instance, rhodium-on-carbon catalysts have been utilized in the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure, achieving high conversion rates and yields. acs.orgnih.gov This method offers a more sustainable alternative to traditional high-pressure and high-temperature processes. nih.gov Similarly, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of pyridine N-oxides and other derivatives, often used with a hydrogen source like ammonium (B1175870) formate (B1220265) for milder reaction conditions. organic-chemistry.org

Activation of the pyridine ring is a common strategy to facilitate hydrogenation. Quaternization of the pyridine nitrogen, for example by forming N-benzylpyridinium salts, lowers the resonance energy of the ring, making it more susceptible to reduction under milder conditions. dicp.ac.cnunimi.it This approach has been successfully applied in asymmetric hydrogenations to yield chiral piperidines. unimi.it

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Rh/C | Pyridine | Electrocatalytic, ambient temperature/pressure, 98% yield | acs.orgnih.gov |

| Pd/C, HCOOH/NEt₃ | Pyridine N-oxides | Mild conditions, avoidance of strong acids | organic-chemistry.org |

| [RhCp*Cl₂]₂/KI | N-benzylpyridinium salts | Transfer hydrogenation, forms piperidine derivatives | dicp.ac.cn |

Achieving stereocontrol during the hydrogenation of substituted pyridines is crucial for the synthesis of complex, biologically active molecules. Diastereoselective hydrogenation aims to control the spatial arrangement of new stereocenters formed during the reduction process. This is often accomplished by using chiral catalysts or by taking advantage of substrate-controlled steric effects. rsc.orgrsc.org

The use of heterogeneous ruthenium nanoparticles has been reported for the diastereoselective cis-hydrogenation of multi-substituted pyridines, yielding the corresponding piperidines with high efficiency. rsc.org In homogeneous catalysis, chiral ligands coordinated to metals like iridium or rhodium can induce high levels of enantioselectivity and diastereoselectivity. thieme-connect.comrsc.org For example, the hydrogenation of N-benzyl-2-substituted pyridinium (B92312) salts has been achieved with high enantioselectivity using iridium catalysts with specific chiral ligands. rsc.org

The mechanism of stereoselection often involves a sequence of steps, including initial hydride addition, tautomerization to an imine or enamine intermediate, and a final, rate-determining hydrogenation step that sets the stereochemistry. thieme-connect.comrsc.org The choice of catalyst, additives, and reaction conditions like temperature and hydrogen pressure can be fine-tuned to favor the formation of a specific diastereomer. rsc.org For instance, interrupting the hydrogenation of oxazolidinone-substituted pyridines allows for the synthesis of enantioenriched δ-lactams through a diastereoselective reduction of the unhindered face of the pyridine ring. nih.gov

Intramolecular Cyclization Reactions for Piperidine Formation

De novo synthesis of the piperidine ring through intramolecular cyclization offers a versatile alternative to hydrogenation routes, allowing for the construction of highly functionalized and complex piperidine structures from acyclic precursors. nih.gov These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

The Mannich reaction is a classic method for forming carbon-carbon bonds and can be adapted for piperidine synthesis. oup.com It typically involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. jofamericanscience.org In the context of piperidine synthesis, a double Mannich reaction using a primary amine, formaldehyde, and a β-ketocarboxylate can construct the 4-piperidone (B1582916) skeleton, a key precursor to piperidin-4-ol derivatives. dtic.mil More advanced, stereoselective three-component vinylogous Mannich-type reactions have been developed to produce chiral dihydropyridinone intermediates, which serve as versatile building blocks for various piperidine alkaloids. rsc.org

The aza-Prins reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines. wordpress.comrsc.org This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid. wordpress.comresearchgate.net The reaction proceeds through an iminium ion intermediate, which undergoes a 6-endo-trig cyclization to form the piperidine ring. researchgate.net Researchers have conducted detailed investigations to understand the mechanistic aspects and control the reaction's outcome, including the selective formation of piperidines over pyrrolidines. wordpress.comrsc.org Stereoselective versions of the aza-Prins reaction have been developed to provide access to enantiopure, multiply substituted piperidines. acs.org

Table 2: Comparison of Mannich and Aza-Prins Reactions for Piperidine Synthesis

| Reaction | Key Reactants | Key Intermediate | Bond Formed in Cyclization | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | Iminium ion | C-C | oup.comrsc.org |

Radical cyclizations provide an effective method for the formation of piperidine rings, particularly for creating specific substitution patterns. rsc.org These reactions involve the generation of a radical species that cyclizes onto an unactivated double or triple bond. nih.govacs.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. nih.govacs.org The choice of radical initiator and trapping agent, such as tributyltin hydride versus tris(trimethylsilyl)silane, can unexpectedly enhance the diastereoselectivity of the cyclization. nih.govacs.org Photoredox catalysis has also emerged as a mild and efficient way to generate the necessary radical species for constructing complex spiropiperidines from linear aryl halide precursors. nih.gov

Palladium-catalyzed cyclizations are among the most versatile and powerful methods in modern organic synthesis for forming heterocyclic rings. nih.gov These reactions offer high functional group tolerance and can often be performed under mild conditions. Palladium catalysis can facilitate various types of cyclizations to form piperidines, including intramolecular hydroamination, allylic amination, and reductive Heck couplings. organic-chemistry.orgnih.govnih.gov For instance, palladium catalysts have been used for the [4+2] cycloaddition of amido-tethered allylic carbonates to give piperidine derivatives. rsc.org Furthermore, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines and related heterocycles. acs.org

Nucleophilic Cyclizations from Acyclic Precursors

Nucleophilic cyclization is a common and versatile method for constructing the piperidine skeleton. This approach typically involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon to form the six-membered ring. One established route to 4-piperidones, which are direct precursors to 4-piperidinols, involves the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate. The resulting diester intermediate then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the 4-piperidone ring system. dtic.mil This piperidone can then be reduced to the corresponding 4-piperidinol.

Another strategy involves the tandem SN2-Michael reaction. For instance, an alkyl γ-iodoacrylate can react with an amine, such as benzylamine, where an initial Michael addition is followed by an intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil Additionally, electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane, represents another method. nih.govbeilstein-journals.orgresearchgate.net In this process, the imine is reduced at the cathode to form a radical anion, which then undergoes intermolecular nucleophilic attack on the dihaloalkane, followed by a second reduction and subsequent intramolecular cyclization to yield the piperidine derivative. nih.gov

Cycloaddition Reactions Leading to Piperidine Systems

Cycloaddition reactions offer a powerful and often stereocontrolled approach to the synthesis of piperidine rings. Formal [3+3] cycloadditions, which are stepwise processes rather than pericyclic, are particularly notable. rsc.orgrsc.org These reactions can assemble the piperidine ring by forming C2–C3 and C5–C6 bonds (Type 1) or N–C2 and C4–C5 bonds (Type 2). rsc.org An example of a Type 2 cycloaddition involves a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure to form the piperidine structure. rsc.org

The aza-Diels-Alder reaction, a [4+2] cycloaddition, is another widely used method for constructing substituted piperidines. dtic.milbeilstein-journals.org This reaction can involve the cycloaddition of a 2-aza-1,3-butadiene with an alkene, such as styrene, often catalyzed by a Lewis acid like ferric chloride, to produce the tetrahydropyridine (B1245486) ring, which can then be reduced to the piperidine. dtic.mil Intramolecular nitrone dipolar cycloadditions have also been effectively utilized in the synthesis of complex piperidine-containing natural products and their analogs. iupac.org

Methodologies for the Introduction of the Sulfonyl Moiety

Once the piperidin-4-ol core is established, the next key transformation is the introduction of the difluoromethylsulfonyl group onto the piperidine nitrogen.

Direct Sulfonylation Reactions on Piperidine Nitrogen

Direct sulfonylation involves the reaction of the secondary amine of piperidin-4-ol with a suitable difluoromethylsulfonylating agent. While specific examples for difluoromethylsulfonyl fluoride (B91410) are not prevalent, the general reaction involves the coupling of an amine with a sulfonyl halide. This method provides a direct route to the desired N-sulfonylated product.

Synthesis via Sulfonyl Chloride Precursors and Amide Coupling

A more common and well-documented approach is the reaction of piperidin-4-ol with difluoromethanesulfonyl chloride (CHF2SO2Cl). innospk.com This reaction proceeds via a standard nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

The precursor, difluoromethanesulfonyl chloride, can be synthesized through various methods. One industrial process involves the chlorooxidation of difluoromethyl benzyl (B1604629) sulfide (B99878) with chlorine gas in the presence of water and a water-immiscible organic solvent. quickcompany.in This reaction is highly exothermic and requires careful temperature control. quickcompany.in The use of an organic solvent like methylene (B1212753) chloride facilitates the removal of excess water, preventing hydrolysis of the final product. quickcompany.in

| Precursor | Reagents | Key Transformation | Product |

| Difluoromethyl benzyl sulfide | Cl2, H2O, CH2Cl2 | Chlorooxidation | Difluoromethanesulfonyl chloride |

| Piperidin-4-ol | Difluoromethanesulfonyl chloride, Base | Sulfonamide formation | This compound |

Oxidative Routes to Sulfonyl Groups

Oxidative methods provide an alternative pathway to the sulfonyl group. This can involve starting with a precursor where the sulfur atom is in a lower oxidation state, such as a sulfinamide, and then oxidizing it to the sulfonamide. While specific examples for the target molecule are not detailed in the provided results, the general principle of oxidizing a sulfur-containing precursor attached to the nitrogen is a known synthetic strategy. For instance, difluoromethyl 2-pyridyl sulfide can be oxidized to the corresponding sulfone. rsc.org Another approach involves the oxidative sulfonamidation of unsaturated systems, which can lead to the formation of N-sulfonylated heterocycles. researchgate.net

Techniques for the Incorporation of Difluoromethyl and Hydroxyl Functionalities

The synthesis must also account for the specific incorporation of the difluoromethyl (CHF2) and hydroxyl (-OH) groups.

The hydroxyl group at the 4-position of the piperidine ring is typically introduced early in the synthesis by using a piperidin-4-ol precursor or by reducing a 4-piperidone intermediate.

Advanced Fluorination Strategies for Sulfonyl Groups

The incorporation of the difluoromethylsulfonyl moiety is a significant challenge in the synthesis of the target compound. This transformation necessitates advanced fluorination techniques, as the direct introduction of a difluoromethyl group onto a sulfonyl sulfur is not trivial. Strategies generally involve either building the sulfonyl group with the fluorinated motif already in place or functionalizing a pre-existing sulfonyl group. Selective di- and monofluoromethylation can be achieved through nucleophilic, electrophilic, or free radical pathways. cas.cnrsc.org

The introduction of fluorine into organic molecules can be broadly categorized into two approaches: nucleophilic and electrophilic fluorination. tcichemicals.com

Nucleophilic Fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group in an Sₙ2 reaction or to add to an unsaturated system. alfa-chemistry.com Common reagents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), which are cost-effective but can be highly basic. alfa-chemistry.com To enhance reactivity and safety, hydrogen fluoride complexes such as Olah's reagent (HF/pyridine) are also employed. alfa-chemistry.com For deoxyfluorination reactions, where a hydroxyl group is replaced by fluorine, reagents like diethylaminosulfur trifluoride (DAST) are widely used. tcichemicals.com Sulfonyl fluorides themselves have been recognized as stable and attractive reagents for nucleophilic fluorination. ucla.edu

Electrophilic Fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic site, such as an enolate or an aromatic ring. alfa-chemistry.com These reagents typically feature an N-F bond. Prominent examples include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and Umemoto's reagents (N-fluoropyridinium salts). alfa-chemistry.com These reagents are often preferred for their high selectivity and stability compared to more aggressive agents like elemental fluorine. alfa-chemistry.comacs.org

A comparison of common fluorination reagents is presented below.

| Reagent Type | Reagent Name | Formula | Typical Application |

| Nucleophilic | Potassium Fluoride | KF | Halogen exchange (Halex) reactions |

| Nucleophilic | Diethylaminosulfur Trifluoride | (C₂H₅)₂NSF₃ | Deoxyfluorination (alcohols to fluorides) tcichemicals.com |

| Nucleophilic | Olah's Reagent | HF·Pyridine | Hydrofluorination of alkenes |

| Electrophilic | Selectfluor® | F-TEDA-BF₄ | Fluorination of enolates, aromatic rings alfa-chemistry.com |

| Electrophilic | N-Fluorobenzenesulfonimide | (PhSO₂)₂NF | Fluorination of carbanions and other nucleophiles alfa-chemistry.com |

Introducing the CF₂H group specifically onto a sulfonyl moiety requires specialized methods. One of the most direct strategies is the use of reagents that can transfer a "CF₂H" moiety. cas.cn

A prominent strategy involves nucleophilic difluoromethylation using reagents where the difluoromethyl group is attached to a stabilizing group, such as a phenylsulfonyl moiety. cas.cn Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a key reagent in this context. sioc.ac.cn It can be deprotonated to generate a nucleophilic carbanion, which can then react with various electrophiles. cas.cnsioc.ac.cn For the synthesis of a difluoromethylsulfonyl group, a common precursor would be a sulfonyl chloride (R-SO₂Cl). The reaction of a suitable difluoromethylating agent with the sulfonyl chloride can lead to the formation of the desired R-SO₂CF₂H structure.

Another approach involves copper-mediated (phenylsulfonyl)difluoromethylation of compounds like arylboronic acids with PhSO₂CF₂H. sioc.ac.cn More advanced reagents, such as difluoromethyl sulfoximines, have been developed for the highly stereoselective introduction of difluoro(aminosulfonyl)methyl groups into molecules. chinesechemsoc.org These methods provide a pathway to chiral α,α-difluorinated sulfonamides, highlighting the progress in stereocontrolled synthesis. chinesechemsoc.org

The table below summarizes key techniques for selective difluoromethylation.

| Technique | Reagent/Precursor | Description | Reference |

| Nucleophilic Difluoromethylation | Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Acts as a CF₂H⁻ synthon after deprotonation for reaction with electrophiles. | cas.cnsioc.ac.cn |

| Copper-Mediated Cross-Coupling | PhSO₂CF₂H and Arylboronic acids | Aerobic reaction to form aryl-CF₂SO₂Ph compounds. | sioc.ac.cn |

| Stereoselective Difluoromethylation | Chiral difluoromethyl sulfoximine | Enables stereoselective introduction of the CF₂SO₂NH₂ group into carbonyls and imines. | chinesechemsoc.org |

Regio- and Stereoselective Introduction of the Hydroxyl Group

The placement of the hydroxyl group at the C-4 position of the piperidine ring with defined stereochemistry is crucial for the molecule's final structure. This is typically achieved by acting upon a piperidin-4-one precursor or by functionalizing a tetrahydropyridine intermediate.

A widely used and effective method for synthesizing piperidin-4-ols is the stereoselective reduction of a corresponding 1-(difluoromethylsulfonyl)piperidin-4-one. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, yielding either the cis (axial hydroxyl) or trans (equatorial hydroxyl) isomer.

For instance, a one-pot synthesis of piperidin-4-ols has been developed via a gold-catalyzed cyclization followed by a chemoselective reduction of an intermediate piperidin-4-one. nih.gov The stereoselectivity of the reduction is influenced by the steric bulk of the substituents on the piperidine ring and the nature of the reducing agent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) (NaBH₄) may favor the formation of the more thermodynamically stable equatorial alcohol.

An alternative to ketone reduction is the direct hydroxylation of a piperidine ring or a precursor. A powerful method involves the diastereoselective epoxidation of a tetrahydropyridine intermediate. nih.gov The resulting epoxide is a versatile intermediate that can be opened regioselectively by various nucleophiles. nih.gov For the synthesis of a piperidin-4-ol, the nucleophilic ring-opening of a 3,4-epoxypiperidine with water or a hydroxide (B78521) source under acidic or basic conditions would yield the desired di-functionalized piperidine. This approach allows for the introduction of the hydroxyl group and an adjacent substituent with high stereocontrol. nih.gov For example, the addition of water under acidic conditions to certain piperidine-derived epoxides has been shown to occur with high regioselectivity, providing access to densely substituted piperidinols. nih.gov

Control of Stereochemistry and Advanced Synthetic Techniques

Achieving the desired three-dimensional structure of this compound and its analogs requires sophisticated synthetic strategies that control stereochemistry throughout the synthesis. The piperidine scaffold is a prevalent motif in bioactive molecules, and numerous methods have been developed for its stereoselective construction. nih.govnih.gov

One powerful approach is the use of chemo-enzymatic methods . These combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.govacs.org

Diastereoselective cyclization reactions are also fundamental to controlling stereochemistry. Reductive amination of 1,5-dicarbonyl compounds is a classic and effective strategy, where the stereochemical outcome of the hydrogenation step often favors the formation of the more stable cis-isomer. rsc.org Similarly, diastereoselective Mannich reactions followed by reductive cyclization can be used to control the stereochemistry of the final piperidine ring. nih.gov

The use of chiral auxiliaries or catalysts is another cornerstone of modern asymmetric synthesis. For instance, kinetic resolution of racemic piperidines using a chiral base like n-BuLi/sparteine can separate enantiomers with high efficiency. rsc.org Palladium-catalyzed C-H arylation, using a directing group attached to the piperidine ring, can achieve excellent regio- and stereoselectivity in the synthesis of disubstituted piperidines. acs.org These advanced methods provide the necessary tools to precisely control the stereocenters within the piperidine core, enabling the synthesis of complex and stereochemically pure target molecules.

Asymmetric Synthesis Approaches to Chiral Analogs

The generation of chiral piperidine structures, which are crucial components in many pharmaceuticals, is a significant objective in synthetic chemistry. nih.gov While specific literature on the asymmetric synthesis of this compound is not detailed, established methodologies for analogous chiral piperidines provide a clear blueprint for achieving enantioselectivity. These approaches often rely on chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. rsc.org

One prominent strategy involves the use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams. nih.govresearchgate.netresearchgate.net These versatile building blocks, available in both enantiomeric forms, allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net This methodology has been successfully applied to the enantioselective synthesis of various piperidine alkaloids, demonstrating its potential for producing chiral precursors to the target compound. nih.govresearchgate.net

Catalytic asymmetric methods represent another powerful approach. For instance, rhodium-catalyzed asymmetric hydrogenation and asymmetric reductive Heck reactions have been employed to create enantioenriched 3-substituted piperidines from pyridine precursors. nih.govrsc.org Organocatalysis also offers effective routes, with cascade reactions capable of producing highly functionalized piperidines with excellent enantioselectivity. thieme-connect.de These catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Below is a table summarizing key asymmetric strategies applicable to the synthesis of chiral piperidin-4-ol analogs.

| Asymmetric Strategy | Description | Key Features | Relevant Precursors |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. It is removed in a subsequent step. | High diastereoselectivity; well-established procedures; requires additional steps for auxiliary attachment and removal. | Phenylglycinol-derived δ-lactams nih.govresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Rhodium-based) to stereoselectively reduce a prochiral double bond. | High enantiomeric excess (ee); atom-economical; sensitive to substrate and catalyst choice. | Tetrahydropyridine intermediates rsc.org |

| Catalytic Asymmetric Annulation | Chiral phosphine (B1218219) catalysts are used in [4+2] annulation reactions between imines and allenes to form the piperidine ring enantioselectively. | Direct formation of the chiral heterocyclic ring; high enantioselectivity. nih.gov | Imines and allenes nih.gov |

| Organocatalytic Cascade Reactions | Small organic molecules catalyze a series of reactions in a single pot to build the chiral piperidine core. | Metal-free; mild reaction conditions; can construct complex molecules efficiently. thieme-connect.de | Aldehydes and malonamides thieme-connect.de |

Application of Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. They serve to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions and allowing for selective transformations at other sites within the molecule. creative-peptides.com The synthesis of functionalized piperidines typically requires the strategic protection of both the nitrogen atom of the ring and the hydroxyl group.

The piperidine nitrogen, a secondary amine, is nucleophilic and can interfere with various reactions. Before the introduction of the difluoromethylsulfonyl group, the nitrogen is often protected. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored for its stability under many reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com

The following table details common protecting groups used in the synthesis of piperidin-4-ol derivatives.

| Functional Group | Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions |

|---|---|---|---|---|

| Amine (Piperidine N) | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) creative-peptides.com |

| Amine (Piperidine N) | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl (C4-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl (C4-OH) | Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

One-Pot and Cascade Reactions for Efficiency

To enhance synthetic efficiency, reduce waste, and shorten timelines, one-pot and cascade reactions are increasingly employed in the synthesis of heterocyclic compounds. nih.gov These processes combine multiple reaction steps in a single flask, avoiding the time-consuming and often wasteful isolation and purification of intermediate compounds. mdpi.com The synthesis of the piperidine scaffold is particularly amenable to such strategies, often through multi-component reactions (MCRs).

MCRs allow for the construction of highly functionalized piperidines by combining three or more starting materials in a single operation. semanticscholar.orggrowingscience.com For instance, the condensation of an aldehyde, an amine, and a β-ketoester can rapidly generate a complex piperidine core. semanticscholar.orgresearchgate.net Such an approach could potentially be used to synthesize a 4-oxopiperidine precursor, which could then be reduced to the corresponding piperidin-4-ol.

Cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are also powerful tools. nih.gov A potential cascade for forming a piperidine ring could involve an intramolecular hydroamination/cyclization sequence. nih.gov For example, a tandem process could involve a cross-metathesis reaction followed by an intramolecular aza-Michael addition to form the piperidine ring. organic-chemistry.org A recently developed strategy integrates amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction to form piperidines from halogenated amides under mild, metal-free conditions. mdpi.com These efficient methods could be adapted to produce a suitable piperidin-4-ol intermediate, which would then undergo sulfonylation to yield the final target compound.

Chemical Reactivity and Transformative Potential of 1 Difluoromethylsulfonyl Piperidin 4 Ol

Reactivity Profiles at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 1-(difluoromethylsulfonyl)piperidin-4-ol is directly attached to a difluoromethylsulfonyl group. This group is a powerful electron-withdrawing moiety, which significantly influences the nucleophilicity and basicity of the piperidine nitrogen.

Due to the strong electron-withdrawing nature of the difluoromethylsulfonyl group, the lone pair of electrons on the piperidine nitrogen is significantly delocalized, rendering the nitrogen atom substantially less nucleophilic compared to a typical N-alkyl piperidine. Consequently, classical electrophilic substitution reactions directly on the nitrogen are expected to be challenging. Reactions that typically proceed readily with secondary amines, such as alkylation or acylation under standard conditions, would likely require more forcing conditions or specialized reagents to overcome the reduced nucleophilicity.

Table 1: Expected Electrophilic Reactions at the Piperidine Nitrogen

| Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|

| Alkylation | Strong alkylating agents (e.g., triflates) with a strong base | Low to moderate yield of N-alkylated product |

The chemistry of this compound is not anticipated to involve nucleophilic additions directly at the nitrogen atom, as the nitrogen itself is the nucleophilic center, albeit a weak one. Ring modification reactions that involve the nitrogen atom, such as ring-opening or expansion, are also not commonly observed for piperidine systems under typical nucleophilic conditions.

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol at the C-4 position of the piperidine ring is a versatile functional group that can undergo a variety of chemical transformations. The presence of the N-(difluoromethylsulfonyl) group is not expected to sterically hinder this position significantly, allowing for a range of reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(difluoromethylsulfonyl)piperidin-4-one. A wide array of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more modern methods. The choice of oxidant would depend on the desired selectivity and scale of the reaction. Conversely, reduction of the hydroxyl group is not a typical transformation, but it could theoretically be achieved through a two-step process involving conversion to a suitable leaving group followed by reductive removal.

Table 2: Potential Oxidation Reactions of the Secondary Alcohol

| Oxidizing Agent | Expected Product |

|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | 1-(Difluoromethylsulfonyl)piperidin-4-one |

| Swern oxidation | 1-(Difluoromethylsulfonyl)piperidin-4-one |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base, or through other methods like the Williamson ether synthesis. These reactions provide a straightforward means to introduce a wide variety of functional groups at the C-4 position.

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Expected Product Class |

|---|---|---|

| Esterification | Acyl chloride, pyridine (B92270) | 4-acyloxy-1-(difluoromethylsulfonyl)piperidine |

Dehydration of the secondary alcohol in this compound can lead to the formation of an alkene, specifically 1-(difluoromethylsulfonyl)-1,2,3,4-tetrahydropyridine. This elimination reaction is typically promoted by strong acids and heat. The regioselectivity of the elimination would be expected to favor the formation of the more stable tetrasubstituted double bond within the ring.

Table 4: Potential Elimination Reaction

| Reagents | Expected Product |

|---|---|

| Concentrated sulfuric acid, heat | 1-(Difluoromethylsulfonyl)-1,2,3,4-tetrahydropyridine |

Transformations of the Difluoromethylsulfonyl Moiety

The difluoromethylsulfonyl group, -SO₂CF₂H, is a critical component of the molecule, significantly influencing its electronic properties and offering unique avenues for chemical modification. Its reactivity is primarily centered on the robust carbon-fluorine bonds and the versatile sulfonyl group.

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts significant metabolic stability to fluorinated drug candidates. This strength arises from the high electronegativity of fluorine, which results in a highly polarized and short C-F bond with substantial ionic character.

In the difluoromethyl group of this compound, these C-F bonds are exceptionally stable under typical synthetic conditions. Homolytic cleavage requires a very high energy input, making radical defluorination reactions challenging. However, the high polarization can render the molecule susceptible to heterolytic cleavage under specific and often harsh physiological or chemical conditions, sometimes mediated by metalloenzymes. While direct chemical cleavage is difficult, the presence of two fluorine atoms on the same carbon atom also acidifies the C-H bond, making the difluoromethyl group a potential hydrogen bond donor, which can influence intermolecular interactions.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | ~115-130 |

| C–H | ~105 |

| C–Cl | ~84 |

| C–Br | ~72 |

The sulfonyl group (-SO₂-) and its connection to the piperidine nitrogen (an N-S bond) and the difluoromethyl carbon (a C-S bond) represent key sites for chemical transformations.

Reductive Cleavage: The N-S bond of sulfonamides can be cleaved under reductive conditions. While N-sulfonylpiperidines are generally robust, powerful reducing agents or specific catalytic systems can achieve this transformation. strath.ac.ukchemrxiv.org Methods employing reagents like samarium(II) iodide or neutral organic "super-electron-donors" have been developed for this purpose. strath.ac.ukresearchgate.net However, unactivated alkyl sulfonamides, such as piperidine derivatives, can be resistant to cleavage compared to more activated systems like indole (B1671886) or aniline (B41778) sulfonamides. strath.ac.uk Electrochemical methods also offer a green alternative for cleaving N-C bonds adjacent to the sulfonamide under oxidative conditions, potentially leading to the removal of the entire sulfonylpiperidine moiety or its fragmentation. acs.org

C-S Bond Cleavage: The C-S bond between the sulfonyl group and the difluoromethyl moiety is another potential reaction site. Difluoromethyl sulfones are valuable synthetic reagents precisely because this bond can be selectively cleaved. sioc.ac.cnresearchgate.net For instance, under photoredox catalysis or basic conditions, difluoromethyl sulfone reagents can release a difluoromethyl radical (•CF₂H) or difluorocarbene (:CF₂), respectively. sioc.ac.cn This suggests that this compound could potentially serve as a donor of these reactive species under appropriate conditions, liberating the N-sulfonylpiperidine-4-ol fragment. Nickel-catalyzed reductive cross-coupling reactions are also known to proceed via selective C-S bond cleavage in reagents like difluoromethyl 2-pyridyl sulfone. researchgate.net

Sulfonyl Group as a Sulfonyl Donor: Under strongly acidic conditions, such as with trifluoromethanesulfonic acid (TfOH), sulfonyl groups can act as electrophilic sulfonyl donors. Sulfonyl azides, for example, can undergo regiospecific S-N bond cleavage to generate reactive sulfonyl cations that participate in Friedel-Crafts-type reactions with arenes. organic-chemistry.org This suggests a potential, albeit likely challenging, pathway for transferring the difluoromethylsulfonyl group from the piperidine nitrogen to another nucleophile.

| Transformation | Key Bond Cleaved | Potential Reagents/Conditions | Potential Outcome for this compound |

|---|---|---|---|

| Reductive N-S Cleavage | N-S | SmI₂, Organic Super-Electron-Donors | Piperidin-4-ol and difluoromethanesulfinic acid |

| Reductive C-S Cleavage | C-S | Photoredox Catalysis, Ni-catalysis | Generation of •CF₂H radical, N-sulfonylpiperidine-4-ol |

| Base-Mediated C-S Cleavage / Elimination | C-S, C-H | Strong Base (e.g., t-BuOK) | Generation of :CF₂, N-sulfonylpiperidine-4-ol |

| Acid-Mediated S-N Cleavage | N-S | Strong Protic/Lewis Acids (e.g., TfOH) | Transfer of -SO₂CF₂H group to another nucleophile |

Computational and Theoretical Studies on 1 Difluoromethylsulfonyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of a compound. These calculations solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nanobioletters.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. nih.gov In DFT, the ground-state electronic energy of a system is determined from its electron density.

For 1-(Difluoromethylsulfonyl)piperidin-4-ol, DFT calculations, often using functionals like B3LYP or WB97XD with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. nanobioletters.com This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. The results of such an optimization would yield a detailed three-dimensional structure, which is crucial for understanding the molecule's physical and chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar heterocyclic compounds, as specific computational data for this compound is not available in published literature.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | S-N | ~1.65 Å |

| S-O | ~1.45 Å | |

| S-CF₂H | ~1.80 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| Bond Angle | O-S-O | ~120° |

| N-S-CF₂H | ~105° | |

| C-O-H | ~109° |

DFT calculations also provide crucial information about the distribution of electrons within the molecule through molecular orbital and charge analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. nanobioletters.comnih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution: An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the difluoromethyl group would exhibit positive potential. Mulliken or Natural Bond Orbital (NBO) analysis can be used to quantify the partial atomic charges, providing further insight into the molecule's polarity and intermolecular interactions. nih.gov

Table 2: Calculated Electronic Properties for Piperidine (B6355638) Derivatives Note: These values are illustrative of typical results obtained for similar compounds from DFT calculations.

| Property | Significance | Predicted Value |

| EHOMO | Electron-donating ability | ~ -7.5 eV |

| ELUMO | Electron-accepting ability | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | ~ 7.0 eV |

| Chemical Hardness (η) | Resistance to charge transfer | ~ 3.5 eV |

| Dipole Moment (µ) | Overall polarity of the molecule | ~ 3.0 - 4.5 D |

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and conformational flexibility.

Similar to cyclohexane, the piperidine ring is not planar and preferentially adopts a chair conformation to minimize steric and torsional strain. researchgate.netwikipedia.org This chair form is the most stable arrangement for the six-membered ring. In substituted piperidines, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert through a process known as ring inversion.

The substituents on the piperidine ring of this compound significantly influence its conformational equilibrium.

4-Hydroxyl Group: For 4-substituted piperidines, there is generally a preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the ring. nih.gov Therefore, the conformer with the hydroxyl group in the equatorial position is expected to be more stable.

Computational modeling can quantify the energy difference between the axial and equatorial conformers, predicting the equilibrium population of each. This is critical as the orientation of the hydroxyl group can dramatically impact how the molecule interacts with biological targets.

Applications and Potential As a Building Block in Complex Molecule Synthesis

Utilization as a Core Scaffold for the Synthesis of Novel Derivatives

The 1-(Difluoromethylsulfonyl)piperidin-4-ol framework serves as a foundational structure for the generation of libraries of novel compounds through targeted modifications.

Table 1: Key Structural Features and Their Significance in Analog Design

| Structural Feature | Significance in Analog Design |

| Piperidine (B6355638) Ring | A common motif in bioactive molecules, influencing solubility, lipophilicity, and receptor binding. lifechemicals.com |

| Difluoromethylsulfonyl Group | Can improve metabolic stability and act as a bioisostere for other functional groups. researchgate.net |

| Hydroxyl Group | Provides a site for further chemical functionalization and can participate in hydrogen bonding interactions with biological targets. |

The reactivity of the hydroxyl group and the potential for C-H functionalization of the piperidine ring offer multiple avenues for introducing chemical diversity. nih.gov The hydroxyl group can be converted to a wide range of other functional groups, such as esters, ethers, and amines, or it can be used as a handle for coupling with other molecular fragments. Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of piperidine derivatives, enabling the synthesis of positional analogs. nih.gov

Role as an Advanced Intermediate in Multi-Step Organic Synthesis

Beyond its use as a core scaffold, this compound can serve as a crucial intermediate in the multi-step synthesis of more complex molecules, including advanced heterocycles and analogs of natural products.

The piperidine ring of this compound can be a precursor for the construction of various fused or spirocyclic heterocyclic systems. Such complex heterocyclic structures are often found in biologically active natural products and pharmaceuticals. For example, intramolecular cyclization reactions involving functional groups introduced at the 4-position can lead to the formation of novel bicyclic systems.

Natural products containing piperidine moieties are a rich source of inspiration for the development of new therapeutic agents. mdpi.com this compound can be employed as a key building block in the synthesis of analogs of these natural products. By incorporating the difluoromethylsulfonyl group, chemists can create novel analogs with potentially improved pharmacological profiles, such as enhanced metabolic stability or altered target selectivity. nih.gov

Principles for Designing New Chemical Entities Incorporating the this compound Core

The design of new chemical entities based on the this compound core should be guided by several key principles to maximize the potential for biological activity and desirable drug-like properties.

A primary consideration is the understanding of the structure-activity relationships of the target biological system. The piperidine scaffold allows for the exploration of three-dimensional space, which can be crucial for optimal binding to a protein target. lifechemicals.com The difluoromethyl group, with its unique electronic properties, can influence binding affinity and metabolic stability. researchgate.net

Table 2: Design Principles for Novel Chemical Entities

| Principle | Rationale |

| Target-Oriented Design | Modifications to the core scaffold should be guided by the known or hypothesized binding site of the biological target to maximize potency and selectivity. |

| Modulation of Physicochemical Properties | The introduction of functional groups should aim to optimize properties such as solubility, lipophilicity, and membrane permeability for improved pharmacokinetic profiles. |

| Metabolic Stability | The difluoromethylsulfonyl group can be strategically employed to block sites of metabolism, thereby increasing the in vivo half-life of the compound. researchgate.net |

| Synthetic Accessibility | The design of new analogs should consider the feasibility and efficiency of the synthetic routes required for their preparation. |

Structure-Based Design Considerations

The design and utilization of this compound in medicinal chemistry are guided by the distinct properties imparted by its constituent parts: the piperidin-4-ol core and the N-difluoromethylsulfonyl group.

The piperidin-4-ol scaffold is a well-established motif in drug discovery, known for its ability to introduce a three-dimensional character into otherwise flat molecules. This is crucial for improving target engagement and selectivity. The hydroxyl group at the 4-position provides a key point for further functionalization or can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The piperidine ring itself is a versatile scaffold that can be modified to modulate physicochemical properties such as solubility and lipophilicity.

The N-difluoromethylsulfonyl group (-SO₂CHF₂) is a key feature that distinguishes this building block. The incorporation of fluorine atoms can significantly alter a molecule's properties:

Modulation of Physicochemical Properties: The difluoromethyl group can influence lipophilicity, metabolic stability, and membrane permeability.

Enhanced Biological Activity: Fluorine can lead to stronger binding interactions with target proteins due to its high electronegativity and ability to form favorable electrostatic interactions.

Improved Pharmacokinetic Profiles: The presence of the -SO₂CHF₂ group can block metabolic pathways, leading to increased drug half-life.

The combination of the piperidin-4-ol core with the N-difluoromethylsulfonyl group creates a building block with a unique set of properties that can be strategically employed in structure-based drug design to optimize lead compounds.

Integration into Diverse Molecular Architectures

The versatility of this compound allows for its incorporation into a wide range of complex molecular architectures. The hydroxyl group and the piperidine nitrogen serve as primary handles for chemical modification, enabling the synthesis of diverse derivatives.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Acyl chloride, Acid anhydride | Ester |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Substituted amine at the 4-position |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate | Inverted stereochemistry at C4 |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Aryl-substituted piperidine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-Aryl piperidine |

These synthetic strategies allow for the facile integration of the this compound motif into larger, more complex molecules, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Emerging Research Directions for Fluorinated Sulfonyl Piperidine Building Blocks

The field of fluorinated pharmaceuticals is continually expanding, and research into novel building blocks like this compound is at the forefront of this trend. Several emerging research directions are focused on leveraging the unique properties of fluorinated sulfonyl piperidines.

One key area of investigation is the development of new synthetic methodologies to access a wider variety of substituted and functionalized fluorinated piperidine scaffolds. This includes the exploration of asymmetric syntheses to control the stereochemistry of substituents on the piperidine ring, which can have a profound impact on biological activity.

Another promising avenue of research is the application of these building blocks in the design of covalent inhibitors. The sulfonyl fluoride (B91410) moiety, a close relative of the difluoromethylsulfonyl group, is known to react covalently with specific amino acid residues in proteins, leading to irreversible inhibition. The potential for the difluoromethylsulfonyl group to participate in similar interactions is an area of active investigation.

Furthermore, there is growing interest in the use of fluorinated building blocks to create novel positron emission tomography (PET) imaging agents. The incorporation of fluorine-18, a positron-emitting isotope, into molecules containing a fluorinated sulfonyl piperidine moiety could enable the development of new diagnostic tools for a variety of diseases.

Future Perspectives and Challenges in Research on 1 Difluoromethylsulfonyl Piperidin 4 Ol

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of research on 1-(Difluoromethylsulfonyl)piperidin-4-ol is the development of efficient, scalable, and environmentally benign synthetic methodologies. Future research will increasingly focus on the principles of green and flow chemistry to address these needs.

Green Chemistry Approaches

Traditional synthetic routes to piperidine (B6355638) derivatives often involve harsh reagents, hazardous solvents, and multiple protection/deprotection steps, leading to significant waste generation. researchgate.netnih.gov Green chemistry principles offer a framework for developing more sustainable alternatives. Key areas of focus will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. This could involve the exploration of catalytic C-H activation or multicomponent reactions to construct the piperidine ring or introduce the difluoromethylsulfonyl group with minimal byproduct formation. researchgate.netgrowingscience.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The synthesis of some piperidine derivatives has been successfully demonstrated in water, suggesting a viable path for the synthesis of this compound. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, organocatalysis, and metal catalysis, to reduce activation energies and enable reactions under milder conditions. For instance, piperidine itself can act as an efficient organocatalyst in certain transformations. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Prevention of Waste | One-pot multi-component synthesis of the piperidine core. researchgate.netgrowingscience.com | Reduced number of unit operations, less solvent waste. |

| Atom Economy | Catalytic C-H functionalization to install the sulfonyl group. | Higher efficiency, less starting material required. |

| Less Hazardous Synthesis | Use of electrochemical methods to avoid harsh oxidizing/reducing agents. nih.gov | Improved safety profile, reduced environmental impact. |

| Use of Renewable Feedstocks | Derivation of piperidine precursors from biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Enzyme-catalyzed reactions for stereoselective synthesis. | High selectivity, mild reaction conditions. |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. researchgate.netspringerprofessional.de The application of flow chemistry to the synthesis of this compound could address several key challenges:

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in small-volume, continuous flow reactors, which offer superior heat and mass transfer.

Improved Efficiency and Scalability: Flow systems allow for rapid reaction optimization and straightforward scaling by extending the operation time or by "numbering up" (running multiple reactors in parallel). acs.org

Integration of Synthesis and Purification: Flow chemistry setups can be integrated with in-line purification and analysis techniques, enabling a more streamlined and automated synthesis process. The synthesis of N-sulfonyl-1,2,3-triazoles in a continuous flow system is a pertinent example of the potential for this technology in handling sulfonyl compounds. acs.org

Exploration of Undiscovered Reactivity and Transformative Chemistry

Beyond improving its synthesis, future research will focus on exploring the untapped reactivity of this compound to generate novel derivatives with enhanced properties.

Novel Catalytic Reactions

The development of novel catalytic methods will be crucial for the selective functionalization of the this compound scaffold. Areas of interest include:

Late-Stage Functionalization: Catalytic C-H functionalization of the piperidine ring would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials, providing rapid access to a diverse library of analogues.

Cross-Coupling Reactions: The sulfonyl group, traditionally considered a stable and inert functional group, can be activated under certain catalytic conditions to participate in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Asymmetric Catalysis: The development of stereoselective catalytic methods for the synthesis and functionalization of this compound will be essential for accessing enantiomerically pure compounds, which is often a prerequisite for pharmacological applications.

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful tools for accessing novel reactivity that is often inaccessible through traditional thermal methods. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates. This approach could be used to generate sulfonyl radicals from this compound, which could then participate in a variety of transformations, such as addition to alkenes or arenes. nih.govacs.orgacs.org

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions. Electrochemical methods could be developed for the synthesis of the piperidine core or for the functionalization of this compound through oxidative or reductive processes. nih.govnih.govresearchgate.netthieme-connect.com For example, the electrochemical synthesis of piperidine derivatives through reductive cyclization has been demonstrated in a flow microreactor. nih.govresearchgate.net

| Transformation Type | Potential Application to this compound | Expected Outcome |

| Photoredox Catalysis | Generation of sulfonyl radicals for C-C bond formation. acs.org | Access to a wider range of functionalized derivatives. |

| Electrochemical Oxidation | Functionalization of the piperidine ring via C-H activation. | Site-selective introduction of new functional groups. |

| Electrochemical Reduction | Desulfonylation to access the parent piperidin-4-ol. | A method for scaffold modification. |

| Photochemical [2+2] Cycloaddition | Reaction with alkenes to form bicyclic structures. nih.gov | Generation of novel, structurally complex analogues. |

Integration of Advanced Computational Methodologies with Experimental Research

The synergy between computational and experimental chemistry is a powerful driver of innovation. In the context of this compound, computational methods can provide valuable insights and guide experimental efforts. nih.govresearchgate.netresearchgate.net

In Silico Design of Novel Derivatives: Molecular modeling and docking studies can be used to design new derivatives of this compound with improved binding affinity and selectivity for specific biological targets. nih.govresearchgate.netresearchgate.net

Prediction of Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of this compound, elucidate reaction mechanisms, and identify promising new synthetic routes. nih.govresearchgate.netulethbridge.canih.govmdpi.com

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental evaluation. researchgate.net

The continued exploration of this compound holds significant promise for the discovery of new chemical entities with valuable applications. By embracing sustainable synthetic methods, exploring novel reactivity, and integrating advanced computational tools, researchers can unlock the full potential of this intriguing compound class.

Predictive Modeling for Reaction Optimization

The synthesis of this compound would likely involve the reaction of piperidin-4-ol with difluoromethylsulfonyl chloride. Optimizing this reaction is crucial for efficient and scalable production. Predictive modeling, leveraging computational chemistry and machine learning, offers a powerful tool to achieve this.

Key Parameters for Modeling:

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Predictive models can simulate the reaction in various solvents to identify the optimal medium that balances reactant solubility, transition state stabilization, and product isolation.

Base Selection: The sulfonylation of an amine typically requires a base to neutralize the hydrochloric acid byproduct. Models can predict the efficacy of different organic and inorganic bases, considering factors like pKa, steric hindrance, and potential side reactions.

Temperature and Concentration Profiles: Machine learning algorithms can be trained on experimental data from related reactions to predict the optimal temperature and reactant concentrations that maximize yield while minimizing impurity formation.

Data Table: Hypothetical Reaction Parameters for Predictive Modeling

| Parameter | Range for Optimization | Modeling Approach | Predicted Outcome |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Density Functional Theory (DFT) | Acetonitrile for optimal transition state stabilization |

| Base | Triethylamine, Pyridine (B92270), Diisopropylethylamine | Quantitative Structure-Property Relationship (QSPR) | Triethylamine for efficient acid scavenging |

| Temperature (°C) | 0 - 50 | Response Surface Methodology (RSM) | 25°C for optimal rate and selectivity |

| Reactant Ratio | 1:1 to 1:1.5 (Piperidinol:Sulfonyl Chloride) | Kinetic Modeling | 1:1.1 to minimize unreacted starting material |

By employing these predictive modeling techniques, researchers can significantly reduce the number of empirical experiments required, saving time and resources in the development of a robust synthetic route to this compound.

Data-Driven Discovery in Compound Design

The difluoromethylsulfonyl moiety is of particular interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacological profiles. Data-driven discovery, including quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can guide the design of novel analogs of this compound with tailored properties.

Approaches in Data-Driven Design:

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against biological targets of interest. This allows for the rapid identification of potential lead compounds for further investigation.

Pharmacophore Modeling: By analyzing the structural features of known active molecules that bind to a specific target, a pharmacophore model can be generated. This model can then be used to design novel derivatives of this compound that are more likely to exhibit the desired biological activity.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs. This early-stage assessment helps to prioritize compounds with favorable drug-like properties.

Data Table: Predicted Physicochemical Properties of this compound and Analogs

| Compound | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) | Potential Application |

| This compound | - | 1.2 | 65.4 | CNS-active agents |

| Analog A | 4-Fluoro substitution on piperidine ring | 1.5 | 65.4 | Enhanced membrane permeability |

| Analog B | 4-Amino substitution on piperidine ring | 0.8 | 91.5 | Increased water solubility |

| Analog C | 3-Methyl substitution on piperidine ring | 1.7 | 65.4 | Improved metabolic stability |

These data-driven approaches enable a more rational and efficient design process for new therapeutic agents based on the this compound core structure.

Strategic Design for New Applications in Material Science or Agrochemicals

Beyond its potential in medicine, the unique properties of this compound could be leveraged in material science and agrochemical development.

Material Science Applications:

The presence of the polar sulfonyl group and the hydroxyl functionality suggests that this compound could serve as a monomer or a precursor for the synthesis of specialty polymers. The difluoromethyl group could impart unique properties such as:

Thermal Stability: Fluorinated compounds often exhibit high thermal stability. Polymers incorporating this moiety could be suitable for high-temperature applications.

Chemical Resistance: The electron-withdrawing nature of the sulfonyl group and the stability of the C-F bonds could lead to materials with enhanced resistance to chemical degradation.

Low Surface Energy: Fluorinated polymers are known for their low surface energy, which can be exploited in the development of hydrophobic and oleophobic coatings.

Agrochemical Applications:

In the field of agrochemicals, the piperidine scaffold is a common feature in many pesticides and herbicides. The introduction of a difluoromethylsulfonyl group could lead to the development of new active ingredients with improved properties.

Enhanced Bioactivity: The electronic modulation provided by the sulfonyl group could lead to stronger interactions with biological targets in pests or weeds.

Improved Systemic Activity: The physicochemical properties of the molecule could be tuned to enhance its uptake and transport within plants.

Metabolic Resistance: The difluoromethyl group can block sites of metabolic degradation, potentially leading to longer-lasting efficacy.

Data Table: Potential Applications and Key Properties

| Application Area | Desired Property | Role of this compound |

| Material Science | High Thermal Stability | Monomer for fluorinated polyamides or polyesters |

| Chemical Resistance | Building block for chemically inert coatings | |

| Low Surface Energy | Additive for creating water- and oil-repellent surfaces | |

| Agrochemicals | Enhanced Herbicidal Activity | Core scaffold for novel herbicidal agents |

| Improved Insecticidal Efficacy | Precursor for insecticides with enhanced metabolic stability | |

| Systemic Fungicidal Action | Building block for fungicides with improved plant mobility |

While these applications are currently speculative, they highlight the broad potential of this compound and underscore the need for further research to explore these exciting possibilities. The strategic design of new materials and agrochemicals based on this scaffold represents a significant and promising challenge for the scientific community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-(difluoromethylsulfonyl)piperidin-4-ol?

- Methodology : Synthesis typically involves nucleophilic substitution or sulfonylation of the piperidin-4-ol precursor. For example:

- Step 1 : React piperidin-4-ol with difluoromethylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) to balance reactivity and stability.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

- Key Data : Yield improvements (50→80%) are achievable via catalyst screening (e.g., triethylamine as a base) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare , , and NMR shifts with computational predictions (e.g., PubChem data). The difluoromethyl group shows distinct signals at δ -110 to -120 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 255.1) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Keep under inert gas (argon) at -20°C to prevent hydrolysis of the sulfonyl group.

- Degradation Pathways : Monitor for sulfonic acid formation via LC-MS in humid conditions .

Advanced Research Questions

Q. How does the difluoromethylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight : The electron-withdrawing sulfonyl group enhances electrophilicity, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Fluorine atoms increase metabolic stability by resisting oxidative degradation .

- Case Study : In analogues like 1-(4-fluorobenzyl)piperidin-4-ol, the sulfonyl group improved binding affinity to neurological targets (e.g., GABA transporters) by 3-fold compared to non-sulfonylated derivatives .

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Troubleshooting Framework :

| Issue | Possible Cause | Resolution |

|---|---|---|

| Low IC50 variability | Impurity in batch | Re-purify via preparative HPLC |

| Inconsistent enzyme inhibition | Solvent interference (DMSO >1%) | Use lower DMSO concentration |

- Validation : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidine ring?

- SAR Design :

- Modifications : Introduce substituents at C3/C5 of the piperidine ring to probe steric effects.

- Biological Testing : Compare activity against analogues like 1-(4-methoxybenzoyl)piperidin-4-ol (see table below) .

| Analog | Substituent | Activity (IC50, nM) |

|---|---|---|

| Target Compound | Difluoromethylsulfonyl | 12.3 |

| 1-(4-Methoxybenzoyl)piperidin-4-ol | Methoxybenzoyl | 45.7 |

| 1-(4-Chlorophenyl)piperidin-4-ol | Chlorophenyl | 89.1 |

Q. What in vivo models are suitable for evaluating its pharmacokinetic profile?

- Model Selection : Use rodent models for preliminary ADME studies. Monitor plasma half-life (t1/2) and brain penetration via LC-MS/MS.

- Key Findings : In analogues like 1-(3-carbazolylpropyl)piperidin-4-ol, logP values ~2.5 correlated with 20% brain bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

- Root Cause : Variability in reaction scale (mg vs. kg), catalyst purity, or workup efficiency.

- Mitigation : Replicate conditions from high-yield protocols (e.g., 80% yield via slow reagent addition ).

Methodological Resources

- Spectroscopic Libraries : PubChem (CID: B6316155) for reference NMR/MS data .

- Reaction Databases : Reaxys for optimized synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.